molecular formula C19H22N2O4 B2354791 2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034301-03-4

2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2354791
CAS No.: 2034301-03-4
M. Wt: 342.395
InChI Key: MNLVDOOQAGTIBQ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a methoxyphenoxy group, a pyridinyl group, and a piperidinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 3-methoxyphenol with an appropriate halogenated ethanone derivative under basic conditions to form the 3-methoxyphenoxy ethanone intermediate. This intermediate is then reacted with 4-(pyridin-4-yloxy)piperidine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the carbonyl group can yield an alcohol derivative.

Scientific Research Applications

2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenoxy)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)ethanone
  • 2-(3-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

Uniqueness

2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds may not.

Biological Activity

The compound 2-(3-Methoxyphenoxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone , with the CAS number 2034301-03-4, is a complex organic molecule that has attracted attention in various fields of scientific research due to its unique structural features and potential biological activities. This article delves into its biological activity, examining its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Structure

The molecular formula of this compound is C19H22N2O4C_{19}H_{22}N_{2}O_{4}, with a molecular weight of 342.4 g/mol. Its structure consists of a methoxyphenoxy group, a pyridinyl group, and a piperidinyl group, which contribute to its biological activity and interaction with various molecular targets.

PropertyValue
Molecular FormulaC19H22N2O4C_{19}H_{22}N_{2}O_{4}
Molecular Weight342.4 g/mol
CAS Number2034301-03-4

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The unique combination of functional groups allows it to modulate the activity of various molecular targets, potentially leading to therapeutic effects in multiple biological pathways.

  • Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
  • Receptor Binding : The presence of the pyridine and piperidine moieties suggests potential interactions with G-protein coupled receptors (GPCRs), which are crucial for many physiological processes.

Case Studies and Research Findings

Recent studies have explored the compound's potential in different therapeutic areas:

  • Antimicrobial Activity : Research indicates that derivatives of similar compounds exhibit moderate antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promise in inhibiting bacterial growth.
  • Cytotoxic Effects : Preliminary investigations have suggested that compounds with similar structures may induce apoptosis in cancer cells by interfering with cell cycle regulation . Further studies are needed to confirm these effects specifically for this compound.

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological Activity
2-(3-Methoxyphenoxy)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)ethanoneModerate enzyme inhibition
2-(3-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanonePotential cytotoxicity in cancer cell lines

This comparative analysis highlights the distinctiveness of this compound due to its specific functional groups and their implications for biological activity.

Applications in Medicinal Chemistry

Given its promising biological activities, this compound has potential applications in drug development:

  • Drug Design : The unique structural features make it a candidate for designing novel therapeutics targeting specific diseases.
  • Research Tool : It can serve as a valuable tool in biochemical assays aimed at understanding enzyme functions and receptor interactions.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-17-3-2-4-18(13-17)24-14-19(22)21-11-7-16(8-12-21)25-15-5-9-20-10-6-15/h2-6,9-10,13,16H,7-8,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLVDOOQAGTIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)OC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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